4-(Diethylamino)-2-methoxybenzaldehyde
Overview
Description
4-(Diethylamino)-2-methoxybenzaldehyde is a chemical compound that is structurally related to various benzaldehyde derivatives. While the specific compound is not directly studied in the provided papers, these papers discuss related compounds and their properties, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related benzaldehyde derivatives can be complex and often requires regioselective methods. For instance, the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes involves the regioselective replacement of a methoxy group under reductive electron-transfer conditions, as described in the synthesis of 2,5-dialkyl-1,3-dimethoxybenzenes . This method could potentially be adapted for the synthesis of 4-(Diethylamino)-2-methoxybenzaldehyde by introducing the diethylamino group at the appropriate step.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be characterized by features such as dihedral angles and intramolecular hydrogen bonding. For example, in the structure of N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate, a dihedral angle of 13.6° between the two benzene rings and an intramolecular O—H∙∙∙N hydrogen bond forming an S(6) ring are observed . These structural details are crucial for understanding the chemical behavior and potential reactivity of 4-(Diethylamino)-2-methoxybenzaldehyde.
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo various chemical reactions, including condensation. For example, 4-methoxysalicylaldehyde can be synthesized via selective monomethylation and then converted to 3-acetyl-7-methoxycoumarin by condensation with ethyl acetoacetate . This indicates that 4-(Diethylamino)-2-methoxybenzaldehyde may also participate in similar condensation reactions, potentially leading to the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be extensively studied using spectroscopic and quantum chemical methods. For instance, spectroscopic (vibrational, NMR, and UV-vis) and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde have provided detailed information on its geometry, vibrational frequencies, chemical shifts, and electronic properties . Such studies are essential for predicting the behavior of 4-(Diethylamino)-2-methoxybenzaldehyde in various environments and for designing new materials and applications based on this compound.
Scientific Research Applications
Application 1: Preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione
- Summary of the Application: 4-Diethylaminobenzaldehyde is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione . This compound could have potential applications in various fields, although the specific applications are not mentioned in the source.
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Application 2: Investigation of Physical Characteristics of Tris [4-(diethylamino)phenyl] Amine
- Summary of the Application: The physical characteristics of tris [4-(diethylamino)phenyl] amine, a compound related to 4-(Diethylamino)-2-methoxybenzaldehyde, were investigated for their potential use in optoelectronic devices .
- Results or Outcomes: The study found that the compound exhibits a normal dispersion behavior in the visible region and is suitable for use in optoelectronic devices and applications such as metal–organic semiconductor diodes due to its appropriate properties .
Application 3: Multi-Stimuli Responsive Fluorescent Materials
- Summary of the Application: A novel “all-in-one” type fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH) was reported, which shows aggregation induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness . An information protection application was executed via a write-erase-write fluorescent platform using the acidochromic feature of DHCRH .
- Results or Outcomes: The DHCRH-Zn ensemble was found to exhibit reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism .
Application 4: Photo-Initiators for Multi-Photon Lithography
- Summary of the Application: Triphenylamine-based aldehydes were synthesized and tested for their suitability as photo-initiators for multi-photon lithography . This technology has seen a rapid growth recently, as the demand is growing for complex, readily assembled, high-resolution 3D structures for applications, such as nanophotonics, metamaterials, microfluidics, microrobots, and tissue engineering .
- Results or Outcomes: Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are a viable alternative to standard photo-initiators .
Application 5: Multi-Stimuli Responsive Fluorescent Materials
- Summary of the Application: A novel “all-in-one” type fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH) was reported, which shows aggregation induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness . An information protection application was executed via a write-erase-write fluorescent platform using the acidochromic feature of DHCRH .
- Results or Outcomes: The DHCRH-Zn ensemble was found to exhibit reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism .
Application 6: Photo-Initiators for Multi-Photon Lithography
- Summary of the Application: Triphenylamine-based aldehydes were synthesized and tested for their suitability as photo-initiators for multi-photon lithography . This technology has seen a rapid growth recently, as the demand is growing for complex, readily assembled, high-resolution 3D structures for applications, such as nanophotonics, metamaterials, microfluidics, microrobots, and tissue engineering .
- Results or Outcomes: Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are a viable alternative to standard photo-initiators .
Safety And Hazards
4-(Diethylamino)-2-methoxybenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(diethylamino)-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-10(9-14)12(8-11)15-3/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBDMJZBYSCLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354742 | |
Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)-2-methoxybenzaldehyde | |
CAS RN |
55586-68-0 | |
Record name | 4-(diethylamino)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Diethylamino)-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.